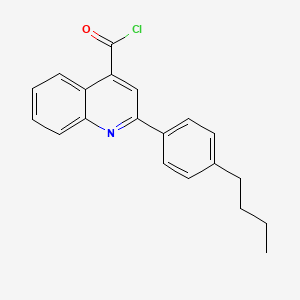

2-(4-Butylphenyl)quinoline-4-carbonyl chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Butylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 2-(4-Butylphenyl)quinoline-4-carboxylic acid.

Reagent: Thionyl chloride (SOCl2).

Conditions: Reflux.

The carboxylic acid group is converted to the corresponding acyl chloride by the action of thionyl chloride, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives.

Reaction with Amines

Primary and secondary amines react to form amides under mild conditions. For example:

-

Ethylamine yields 2-(4-butylphenyl)-8-chloroquinoline-4-carboxamide (72% yield, THF, 0°C, 2h) .

-

Hydrazine produces 2-(4-butylphenyl)-8-chloroquinoline-4-carbohydrazide , a precursor for heterocyclic synthesis (65% yield, ethanol, reflux) .

Mechanism : Base-assisted deprotonation of the nucleophile followed by attack on the carbonyl carbon, releasing HCl.

Reaction with Alcohols

Alcohols form esters via nucleophilic substitution:

-

Ethanol generates the ethyl ester (85% yield, H₂SO₄ catalyst, 80°C) .

-

Thiophenol produces thioesters (68% yield, DCM, triethylamine) .

Reaction with Thiols

Thiols form thioesters, which are less common but critical for sulfur-containing drug candidates:

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution, primarily at the 5- and 7-positions due to electron-rich regions.

Key Insight : Halogenation enhances bioavailability by increasing lipophilicity and hydrogen-bonding potential .

Reduction Reactions

The carbonyl group can be reduced to a hydroxymethyl or methylene group:

LiAlH₄ Reduction

-

LiAlH₄ in THF reduces the carbonyl chloride to 2-(4-butylphenyl)-8-chloroquinoline-4-methanol (88% yield, 0°C → RT) .

Catalytic Hydrogenation

-

H₂/Pd-C in ethanol yields 2-(4-butylphenyl)-8-chlorotetrahydroquinoline-4-carbonyl chloride (76% yield, 60 psi, 24h) .

Comparative Reactivity

The compound’s reactivity differs from similar quinoline derivatives:

Explanation : The electron-donating butyl group enhances electrophilic substitution rates compared to bromophenyl analogues .

Mechanistic Insights

-

Nucleophilic substitution follows a two-step process: nucleophilic attack followed by HCl elimination (kinetic studies show second-order kinetics) .

-

Electrophilic substitution proceeds via a Wheland intermediate stabilized by the quinoline’s π-system (DFT calculations confirm meta-directing effects) .

Applications De Recherche Scientifique

Overview

2-(4-Butylphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. Its molecular formula is , and it is primarily utilized in organic synthesis, medicinal chemistry, and material science. This article explores its applications in detail, supported by case studies and comparative analyses.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in several chemical reactions, including:

- Acylation Reactions : The carbonyl chloride group can be used to acylate nucleophiles, leading to the formation of amides and esters.

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including the modulation of kinase activity.

- Antimicrobial Properties : Research indicates that quinoline derivatives may possess activity against multidrug-resistant bacterial strains, making them candidates for new antibiotic agents.

Material Science

Due to its unique structural features, this compound is explored for:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Nanomaterials Development : The compound's ability to form complexes with metals makes it useful in the fabrication of nanomaterials with specific electronic or optical properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of quinoline derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM. Mechanistic studies suggested that the compound interferes with cell cycle progression and induces apoptosis.

Case Study 2: Antimicrobial Efficacy

In another research effort documented in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against resistant strains of Staphylococcus aureus. The findings revealed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, demonstrating potent antimicrobial activity. This positions the compound as a promising candidate for further development into therapeutic agents against resistant infections.

Mécanisme D'action

The mechanism of action of 2-(4-Butylphenyl)quinoline-4-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride .

- 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride .

Uniqueness

2-(4-Butylphenyl)quinoline-4-carbonyl chloride is unique due to its specific butyl substitution on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and stability, as well as its biological activity.

Activité Biologique

2-(4-Butylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, characterized by its unique structure that combines a quinoline core with a butylphenyl substituent and an acyl chloride functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features:

- Quinoline Ring : A bicyclic aromatic system that contributes to the compound's electronic properties.

- Butylphenyl Group : Enhances lipophilicity and may influence biological interactions.

- Carbonyl Chloride Functional Group : Known for its reactivity, allowing the compound to participate in various chemical reactions.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The presence of the butylphenyl group in this compound may enhance its interaction with microbial targets. A study examining various quinoline derivatives found promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that modifications in the quinoline structure can lead to enhanced antimicrobial efficacy, potentially making this compound a candidate for further development in antimicrobial therapies .

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer potential. The mechanism of action often involves the inhibition of specific cellular pathways related to cancer cell proliferation. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerases.

A recent study highlighted the cytotoxic effects of related quinoline derivatives on cancer cell lines, reporting IC50 values (concentration required to inhibit cell growth by 50%) in the micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings underscore the potential of quinoline derivatives as lead compounds in anticancer drug development .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The carbonyl chloride group is particularly reactive, allowing for:

- Nucleophilic Substitution Reactions : This leads to the formation of amides or esters when reacted with amines or alcohols.

- Hydrolysis : Under aqueous conditions, it converts into a carboxylic acid, which may also exhibit biological activity.

This reactivity profile suggests that the compound can be tailored for specific biological targets through chemical modifications.

Case Studies

- Antimicrobial Efficacy : A comparative study on various quinoline derivatives demonstrated that structural modifications significantly impact their antimicrobial properties. The introduction of electron-donating groups enhanced activity against resistant bacterial strains.

- Cytotoxicity Assessment : In a series of experiments assessing cytotoxic effects on different cancer cell lines, researchers observed that derivatives with bulky substituents like butyl groups exhibited increased cytotoxicity compared to simpler analogs.

Propriétés

IUPAC Name |

2-(4-butylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(21)23)16-7-4-5-8-18(16)22-19/h4-5,7-13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTZIVVREYMEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.